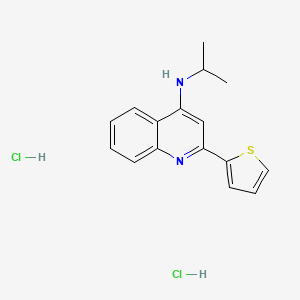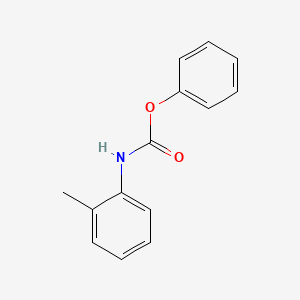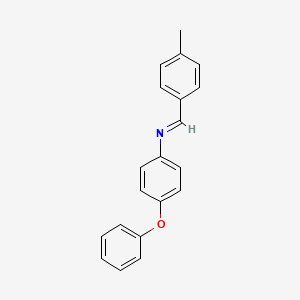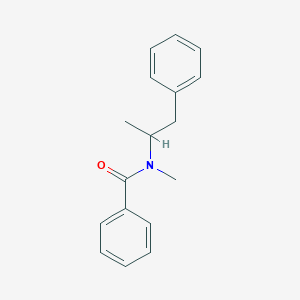
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring substituted with a hydroxybutyl group and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione typically involves the reaction of cyanuric chloride with 2-hydroxybutan-2-amine under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the hydroxybutylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also reduce the risk of human error and increase the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The thione group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of 5-(2-Oxobutan-2-yl)-1,3,5-triazinane-2-thione.
Reduction: Formation of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thiol.
Substitution: Formation of various substituted triazinane derivatives depending on the reagent used.
Scientific Research Applications
5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antioxidant agent.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Biological Studies: It is used in studies to understand its interactions with enzymes and other proteins, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione involves its interaction with various molecular targets. The hydroxy and thione groups allow it to form hydrogen bonds and other interactions with enzymes and proteins. This can lead to inhibition of enzyme activity or modulation of protein function, which is crucial for its antimicrobial and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine: A parent compound with a similar triazinane ring structure but without the hydroxybutyl and thione substitutions.
2-Hydroxy-1,3,5-triazine: Similar to 5-(2-Hydroxybutan-2-yl)-1,3,5-triazinane-2-thione but lacks the butyl group.
1,3,5-Triazinane-2-thione: Similar structure but without the hydroxybutyl group.
Uniqueness
This compound is unique due to the presence of both the hydroxybutyl and thione groups. This combination of functional groups provides it with distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C7H15N3OS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
5-(2-hydroxybutan-2-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C7H15N3OS/c1-3-7(2,11)10-4-8-6(12)9-5-10/h11H,3-5H2,1-2H3,(H2,8,9,12) |
InChI Key |
XXNXAVVVTBJDSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(N1CNC(=S)NC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


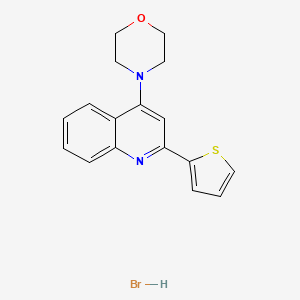
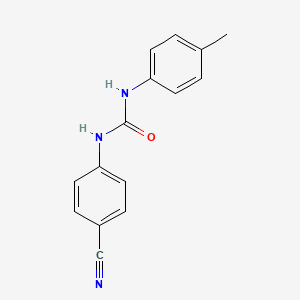
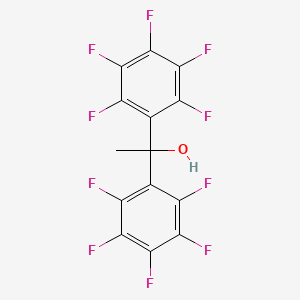
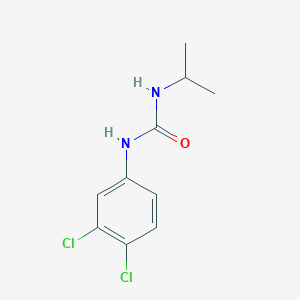
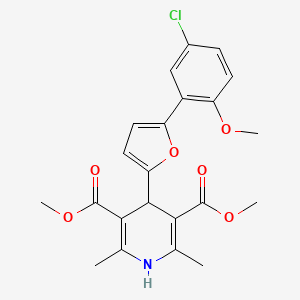
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)
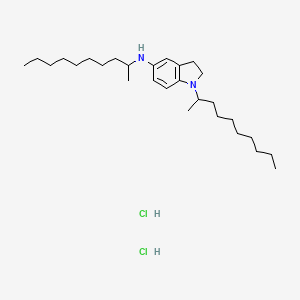
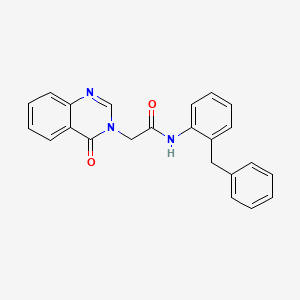
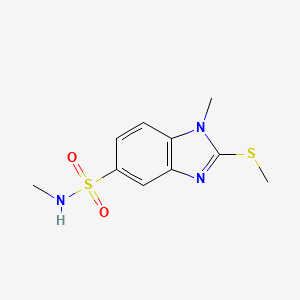
![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
